molecular formula C9H6BrNO B1273753 5-(3-Bromophenyl)-1,3-oxazole CAS No. 243455-57-4

5-(3-Bromophenyl)-1,3-oxazole

Cat. No. B1273753
M. Wt: 224.05 g/mol
InChI Key: GUYZQMXSOVOSIC-UHFFFAOYSA-N
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Description

The compound "5-(3-Bromophenyl)-1,3-oxazole" is a derivative of 1,3-oxazole, a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromophenyl group at the 5-position indicates potential reactivity for further chemical modifications due to the presence of the bromine atom, which is a good leaving group in substitution reactions.

Synthesis Analysis

The synthesis of 1,3-oxazole derivatives can be achieved through various methods. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion that can be further reacted with electrophiles, such as aldehydes and ketones, to yield 2,5-disubstituted-1,3-oxazoles . This method could potentially be adapted to synthesize the target compound by introducing a 3-bromophenyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been extensively studied. For example, the synthesis and characterization of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, involved single-crystal X-ray diffraction analysis, which revealed the presence of intramolecular hydrogen bonds stabilizing the structure . Similar analytical techniques could be employed to determine the precise molecular structure of "5-(3-Bromophenyl)-1,3-oxazole".

Chemical Reactions Analysis

The bromophenyl group in the compound suggests that it could participate in various chemical reactions, particularly electrophilic aromatic substitution. The bromine atom could be displaced by nucleophiles in reactions such as Suzuki coupling, which is facilitated by the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles as intermediates for cross-coupling reactions . Additionally, the oxazole ring itself can undergo nucleophilic ring-opening reactions, as demonstrated by the versatility of 4-bis(methylthio)methylene-2-phenyloxazol-5-one in synthesizing various substituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be inferred from related compounds. For instance, the crystallographic analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides insights into the solid-state structure and potential intermolecular interactions . The presence of a bromine atom in "5-(3-Bromophenyl)-1,3-oxazole" would influence its physical properties, such as melting point and solubility, and could also affect its reactivity in chemical reactions.

Scientific Research Applications

Novel Ring Oxidation Catalysis

  • Study: A study by Arora, Philip, Huang, and Shu (2012) reported the ring oxidation of 2H-oxazole, including 5-(3-bromophenyl)oxazole, to 2-oxazolone. This reaction is primarily catalyzed by aldehyde oxidase and occurs mainly in liver cytosol. This finding suggests potential applications in metabolic studies and drug development processes (Arora et al., 2012).

Anticonvulsant Activity

  • Study: Unverferth et al. (1998) synthesized a series of new 3-aminopyrroles and 5-amino 1,2-oxazoles to test for anticonvulsant activity. They found that these compounds, including derivatives of 5-(3-bromophenyl)-1,3-oxazole, exhibit significant activity and lack neurotoxicity (Unverferth et al., 1998).

Antimicrobial and Antifungal Agents

  • Study 1: Apostol et al. (2022) designed and synthesized novel compounds containing a 5-(3-bromophenyl)-1,3-oxazole moiety, which showed promising potential as antimicrobial agents against Gram-positive pathogens and particularly Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).
  • Study 2: Terzioğlu Klip et al. (2010) synthesized novel 1,2,4-triazole analogs with 5-(3-bromophenyl)-1,3-oxazole derivatives, showing varying degrees of antifungal activity against different fungal strains (Terzioğlu Klip et al., 2010).

Catalytic Synthesis and Methodologies

  • Study: Shinde et al. (2022) provided a comprehensive review of the metal-dependent synthetic methodologies for 1,3-oxazole derivatives, highlighting the versatility and broad utility of these compounds in various fields, including medicinal and pharmaceutical sciences (Shinde et al., 2022).

Safety And Hazards

The safety data sheet for 5-(3-Bromophenyl)-1,3-oxazole indicates that it should be stored in a sealed container in a dry room at normal temperature . Hazard statements include H301-H315-H319-H335, indicating that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on further elucidating the physical and chemical properties of 5-(3-Bromophenyl)-1,3-oxazole, as well as its potential applications in various fields. For instance, borinic acids, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Further studies could also explore the potential biological activities of 5-(3-Bromophenyl)-1,3-oxazole and its analogs .

properties

IUPAC Name

5-(3-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYZQMXSOVOSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383785
Record name 5-(3-bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3-Bromophenyl)-1,3-oxazole

CAS RN

243455-57-4
Record name 5-(3-bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(3-Bromo-phenyl)-oxazole VI-a was prepared as described for intermediate I-c using 3-Bromo-benzaldehyde (10 g, 54 mmol), TosMIC (12.7 g, 65 mmol) and K2CO3 (8.97 g) in MeOH to give the desired intermediate VI-a as a brownish solid (12.1 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.92 (s, 1H), 7.80 (s, 1H), 7.57 (d, J=7.7 Hz, 1H), 7.46 (d, J=8.0 Hz, 1H), 7.37 (s, 1H), 7.29 (d, J=7.9 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
8.97 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
100%

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